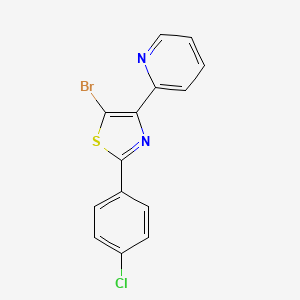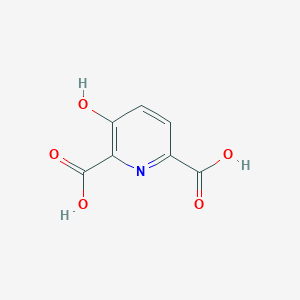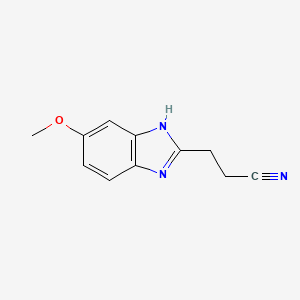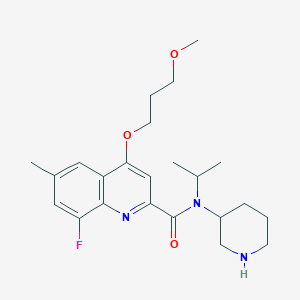
4-(3-Methylbut-2-enylsulfanyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylbut-2-enylsulfanyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3-methylbut-2-enylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-2-enylsulfanyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-methylbut-2-enylsulfanyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzoic acid is reacted with 3-methylbut-2-enylsulfanyl chloride under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylbut-2-enylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Applications De Recherche Scientifique
4-(3-Methylbut-2-enylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methylbut-2-enylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-enyl)benzoic acid
- Benzoic acid, 3-methylbut-2-yl ester
- Benzoic acid, 4-methyl-, 3-methyl-2-butyl ester
Uniqueness
4-(3-Methylbut-2-enylsulfanyl)benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of the benzoic acid moiety with the 3-methylbut-2-enylsulfanyl group offers a versatile scaffold for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H14O2S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
4-(3-methylbut-2-enylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H14O2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14) |
Clé InChI |
SEDXNCDBWLLSLH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCSC1=CC=C(C=C1)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)






![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)



![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
